molecular formula C9H17NOSn B135311 2-(Triethylstannyl)oxazole CAS No. 156780-51-7

2-(Triethylstannyl)oxazole

Cat. No. B135311
M. Wt: 273.95 g/mol
InChI Key: QLINIYOQQQFTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Triethylstannyl)oxazole is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. It is a heterocyclic compound that contains a five-membered ring with an oxygen atom and a tin atom attached to it. The compound has been synthesized using various methods and has been studied extensively for its potential use in scientific research.

Mechanism Of Action

The mechanism of action of 2-(Triethylstannyl)oxazole is not well understood. However, it is believed that the tin atom attached to the five-membered ring plays a crucial role in the reactivity of the compound. The tin atom can act as a Lewis acid and coordinate with other molecules, leading to the formation of new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(Triethylstannyl)oxazole are not well studied. However, the compound has been shown to have low toxicity in animal studies, indicating its potential use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(Triethylstannyl)oxazole is its versatility in organic synthesis. The compound can be used as a building block in the synthesis of various compounds, making it a valuable tool in the field of organic chemistry. However, the compound is also highly reactive and can be difficult to handle, leading to potential safety concerns in the laboratory.

Future Directions

There are several future directions for the use of 2-(Triethylstannyl)oxazole in scientific research. One potential application is in the synthesis of new biologically active compounds. The compound can be used as a building block to create new molecules with potential therapeutic applications. Another potential direction is the use of the compound in the development of new materials, such as polymers and catalysts. The compound's unique properties may make it a valuable tool in the development of new materials with specific properties. Finally, further studies are needed to understand the mechanism of action and potential toxicity of the compound, which could lead to new applications in scientific research.
In conclusion, 2-(Triethylstannyl)oxazole is a valuable tool in the field of organic chemistry with potential applications in the synthesis of biologically active compounds and the development of new materials. Its unique properties make it a valuable tool for scientific research, although further studies are needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

2-(Triethylstannyl)oxazole has been used extensively in scientific research due to its potential applications in the field of organic chemistry. It has been used as a building block in the synthesis of various compounds, including biologically active molecules. The compound has been used in the synthesis of natural products, such as the marine alkaloid (-)-pavinetantin B. It has also been used in the synthesis of potential anti-cancer agents and other biologically active compounds.

properties

CAS RN

156780-51-7

Product Name

2-(Triethylstannyl)oxazole

Molecular Formula

C9H17NOSn

Molecular Weight

273.95 g/mol

IUPAC Name

triethyl(1,3-oxazol-2-yl)stannane

InChI

InChI=1S/C3H2NO.3C2H5.Sn/c1-2-5-3-4-1;3*1-2;/h1-2H;3*1H2,2H3;

InChI Key

QLINIYOQQQFTAZ-UHFFFAOYSA-N

SMILES

CC[Sn](CC)(CC)C1=NC=CO1

Canonical SMILES

CC[Sn](CC)(CC)C1=NC=CO1

synonyms

2-(TRIETHYLSTANNYL)OXAZOLE

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6M, 11 mL, 17.38 mmol) was added to a solution of oxazole (1.0 g, 14.48 mmol) in anhydrous ether (20 mL) stirred at −78° C. under nitrogen. After 5 min, triethylstannyl bromide (2.07 g, 7.24 mmol) was added, then the reaction mixture was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched, and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give the sub-title compound as a brown oily residue (1.0 g), which was used without further purification in the next step.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two

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